molecular formula C14H23ClN2O4S B554625 (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride CAS No. 5266-48-8

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride

Cat. No.: B554625
CAS No.: 5266-48-8
M. Wt: 350.9 g/mol
InChI Key: NAFMQDMELNDXBJ-UHFFFAOYSA-N
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Description

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and biochemical research. This compound features a chiral center, making it optically active, and it is often studied for its interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and (S)-6-aminohexanoic acid.

    Formation of the Amide Bond: The first step involves the reaction of 4-methylbenzenesulfonyl chloride with (S)-6-aminohexanoic acid in the presence of a base like triethylamine to form the sulfonamide intermediate.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways.

    Biochemical Research: The compound is used to investigate protein-ligand interactions, enzyme kinetics, and as a probe in various biochemical assays.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonamide group is known to form strong hydrogen bonds with protein active sites, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 6-amino-2-(4-chlorophenylsulfonamido)hexanoate hydrochloride
  • (S)-Methyl 6-amino-2-(4-fluorophenylsulfonamido)hexanoate hydrochloride

Uniqueness

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is unique due to its specific methyl substitution on the phenyl ring, which can influence its binding affinity and specificity towards biological targets compared to its analogs with different substituents like chlorine or fluorine.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S.ClH/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15;/h6-9,13,16H,3-5,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFMQDMELNDXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585276
Record name Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-48-8
Record name Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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